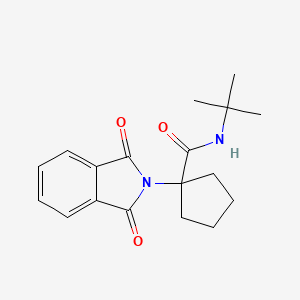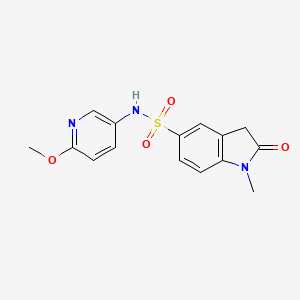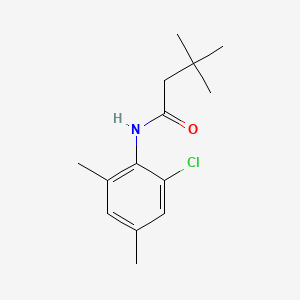![molecular formula C12H18N2O3S2 B7471540 N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide, also known as STX-209, is a potential therapeutic agent that has been studied for its ability to treat various neurological disorders. It is a small molecule that acts as an agonist of GABA-B receptor, which has been implicated in the regulation of neuronal excitability and synaptic plasticity.
Wirkmechanismus
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide acts as an agonist of GABA-B receptor, which is a metabotropic receptor that modulates neuronal excitability and synaptic plasticity. GABA-B receptor is a heterodimeric receptor composed of GABA-B1 and GABA-B2 subunits. This compound binds to the GABA-B1 subunit and enhances the activity of the receptor. This leads to the inhibition of neurotransmitter release and the modulation of ion channel activity, which results in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to modulate ion channel activity, including calcium, potassium, and sodium channels. This compound has been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This leads to the improvement of cognitive function and behavior in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the central nervous system. It has a high affinity for GABA-B receptor and can selectively modulate its activity. It has been shown to have a good safety profile and does not produce significant side effects. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. It is also difficult to administer to animals due to its low solubility in water.
Zukünftige Richtungen
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has several potential future directions for research. It can be studied for its potential therapeutic effects on other neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. It can also be studied for its potential to improve cognitive function and memory in healthy individuals. The mechanism of action of this compound can be further elucidated to understand its effects on neuronal excitability and synaptic plasticity. The synthesis method of this compound can be optimized to improve its yield and purity. Overall, this compound has the potential to be a promising therapeutic agent for various neurological disorders and warrants further research.
Synthesemethoden
The synthesis of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide involves the reaction of 5-bromo-2-thiophenemethanol with cyclohexanecarboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then treated with sulfamic acid and triethylamine to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential therapeutic effects on various neurological disorders, including fragile X syndrome, autism spectrum disorder, and epilepsy. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve behavioral symptoms in individuals with fragile X syndrome, including hyperactivity, social withdrawal, and anxiety. Autism spectrum disorder is a neurodevelopmental disorder that affects social interaction and communication. This compound has been studied for its potential to improve social behavior and communication in individuals with autism spectrum disorder. Epilepsy is a neurological disorder characterized by recurrent seizures. This compound has been shown to reduce seizure frequency and severity in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c13-19(16,17)11-7-6-10(18-11)8-14-12(15)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMIHNAOVGKOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)


![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)